Cefepime HCl

Description

A fourth-generation cephalosporin antibacterial agent that is used in the treatment of infections, including those of the abdomen, urinary tract, respiratory tract, and skin. It is effective against PSEUDOMONAS AERUGINOSA and may also be used in the empiric treatment of FEBRILE NEUTROPENIA.

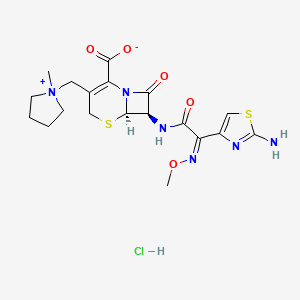

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H25ClN6O5S2 |

|---|---|

Molecular Weight |

517 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C19H24N6O5S2.ClH/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);1H/b23-12-;/t13-,17-;/m1./s1 |

InChI Key |

MMRINLZOZVAPDZ-LSGRDSQZSA-N |

SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].Cl |

Isomeric SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].Cl |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].Cl |

Pictograms |

Corrosive; Irritant; Health Hazard |

Synonyms |

Axépim BMY 28142 BMY-28142 BMY28142 cefepim cefepime cefepime hydrochloride Maxipime Quadrocef |

Origin of Product |

United States |

Foundational & Exploratory

Cefepime HCl: An In-depth Technical Guide to its Mechanism of Action Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime, a fourth-generation cephalosporin, is a critical therapeutic agent in the fight against serious infections caused by Gram-negative bacteria. Its broad spectrum of activity, which includes many multi-drug resistant strains, is attributed to a sophisticated and multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the core molecular and cellular interactions that define Cefepime's potent bactericidal effects. We will delve into its ability to penetrate the formidable outer membrane of Gram-negative bacteria, its high-affinity binding to essential penicillin-binding proteins (PBPs), and its notable stability against the hydrolytic activity of many β-lactamases. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for professionals in the field of antimicrobial research and development.

Core Mechanism of Action: A Tripartite Strategy

The efficacy of Cefepime against Gram-negative bacteria can be dissected into three critical stages:

-

Translocation Across the Outer Membrane: Cefepime's unique zwitterionic structure facilitates its rapid entry into the periplasmic space through porin channels in the outer membrane of Gram-negative bacteria.[1][2] This property allows for a higher concentration of the antibiotic to reach its molecular targets compared to other cephalosporins.[3]

-

Inhibition of Penicillin-Binding Proteins (PBPs): Once in the periplasm, Cefepime covalently binds to and inactivates essential PBPs, which are enzymes crucial for the final steps of peptidoglycan synthesis.[1][3] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][3] Cefepime exhibits a strong affinity for multiple PBPs, particularly PBP2 and PBP3, in key pathogens like Escherichia coli and Pseudomonas aeruginosa.[3]

-

Stability Against β-Lactamases: The chemical structure of Cefepime, particularly the syn-configuration of the methoxyimino moiety and the aminothiazole group, confers significant stability against hydrolysis by many common β-lactamases, including AmpC cephalosporinases.[4][5] This resistance to enzymatic degradation allows Cefepime to remain active in environments where other β-lactam antibiotics would be inactivated.

Data Presentation

Table 1: Penicillin-Binding Protein (PBP) Affinity of Cefepime

The binding affinity of Cefepime to various PBPs is a key determinant of its antibacterial activity. The 50% inhibitory concentration (IC50) is a common measure of this affinity, with lower values indicating higher affinity.

| Organism | PBP1a (µg/mL) | PBP1b (µg/mL) | PBP2 (µg/mL) | PBP3 (µg/mL) | PBP4 (µg/mL) | Reference |

| Escherichia coli K-12 | >25 | >25 | 0.5 | 0.05 | 0.8 | [3] |

| Pseudomonas aeruginosa SC8329 | 0.035 | 0.75 | >25 | <0.0025 | 0.04 | [6] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Cefepime against Common Gram-negative Pathogens

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | ≤0.06 - >32 | 0.12 | 8 |

| Klebsiella pneumoniae | ≤0.06 - >32 | 0.25 | 16 |

| Enterobacter cloacae | ≤0.06 - >32 | 0.25 | 8 |

| Pseudomonas aeruginosa | ≤0.25 - >32 | 2 | 16 |

| Acinetobacter baumannii | 0.5 - >32 | 8 | 32 |

Note: MIC values can vary significantly based on the geographic region, source of the isolate, and the presence of resistance mechanisms.

Table 3: Kinetic Parameters of Cefepime Hydrolysis by Beta-Lactamases

Cefepime exhibits stability against many β-lactamases. The catalytic efficiency of an enzyme in hydrolyzing a substrate is often expressed as kcat/Km. A lower value indicates slower and less efficient hydrolysis.

| Enzyme | Class | Organism Source | kcat (s-1) | Km (µM) | kcat/Km (µM-1s-1) | Reference |

| TEM-1 | A | E. coli | - | - | - | [1] |

| AmpC | C | E. cloacae P99 | - | - | Very Low | [3] |

| OXA-24 | D | A. baumannii | No hydrolysis detected | - | - | [7] |

| OXA-48 | D | K. pneumoniae | Low | - | Low | [8] |

Experimental Protocols

Determination of Penicillin-Binding Protein (PBP) Affinity

This protocol outlines a competitive binding assay to determine the IC50 of Cefepime for specific PBPs.

a. Membrane Preparation:

-

Grow the bacterial strain of interest (e.g., E. coli K-12) to the mid-logarithmic phase in a suitable broth medium.

-

Harvest the cells by centrifugation and wash the pellet with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

-

Resuspend the cells in the same buffer and lyse them by sonication or using a French press.

-

Centrifuge the lysate at a low speed to remove intact cells and cellular debris.

-

Isolate the membrane fraction from the supernatant by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

b. Competitive Binding Assay:

-

In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of unlabeled Cefepime for a specific time at a controlled temperature (e.g., 10 minutes at 30°C).

-

Add a saturating concentration of a radiolabeled or fluorescently-labeled penicillin (e.g., [3H]benzylpenicillin or Bocillin-FL) to each tube and incubate for an additional 10 minutes.

-

Stop the reaction by adding a surplus of unlabeled penicillin.

c. Detection and Analysis:

-

Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

For radiolabeled penicillin, perform fluorography by treating the gel with a scintillant, drying it, and exposing it to X-ray film at -70°C. For fluorescently-labeled penicillin, visualize the gel using a fluorescence imager.

-

Quantify the density or fluorescence intensity of the PBP bands using densitometry software.

-

The IC50 is the concentration of Cefepime that reduces the binding of the labeled penicillin to a specific PBP by 50%.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][2][9]

a. Preparation of Cefepime Dilutions:

-

Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the Cefepime stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).

b. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

c. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the Cefepime dilutions with the prepared bacterial inoculum.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Cefepime at which there is no visible growth.

Beta-Lactamase Hydrolysis Assay

This protocol utilizes the chromogenic cephalosporin nitrocefin to spectrophotometrically measure the rate of Cefepime hydrolysis by a specific β-lactamase.[3][8][10]

a. Reagent Preparation:

-

Prepare a stock solution of nitrocefin in DMSO. Dilute to a working concentration (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 100 mM PBS, pH 7.0). The solution should be yellow.

-

Prepare a solution of the purified β-lactamase enzyme or a crude bacterial lysate.

-

Prepare solutions of Cefepime at various concentrations to act as a competitive substrate/inhibitor.

b. Assay Procedure:

-

In a 96-well plate or a cuvette, add the β-lactamase solution.

-

Add the Cefepime solution at the desired concentration.

-

Initiate the reaction by adding the nitrocefin solution.

-

Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode. A color change from yellow to red indicates nitrocefin hydrolysis.

c. Data Analysis:

-

The rate of nitrocefin hydrolysis is determined from the linear phase of the absorbance versus time plot.

-

To determine kinetic parameters (Km and kcat) for Cefepime, the assay is performed with varying concentrations of Cefepime as the sole substrate (in the absence of nitrocefin), and the hydrolysis is monitored by the decrease in Cefepime's absorbance at its λmax (around 260 nm). The data is then fitted to the Michaelis-Menten equation.

-

To assess Cefepime's stability, its ability to inhibit the hydrolysis of nitrocefin can be measured. A slower rate of color change in the presence of Cefepime indicates its stability against the specific β-lactamase.

Conclusion

The potent bactericidal activity of this compound against a broad spectrum of Gram-negative bacteria is a direct consequence of its optimized chemical structure. This structure facilitates rapid penetration of the bacterial outer membrane, enables high-affinity binding to multiple essential penicillin-binding proteins, and provides inherent stability against many β-lactamases. A thorough and quantitative understanding of these core mechanisms is paramount for the continued development of novel antimicrobial strategies and for optimizing the clinical application of this vital antibiotic in an era of increasing antimicrobial resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Class C β-Lactamases Operate at the Diffusion Limit for Turnover of Their Preferred Cephalosporin Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with Doripenem, Imipenem, and Meropenem - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Cefepime Hydrochloride: A Comprehensive Physicochemical Profile for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Cefepime Hydrochloride (Cefepime HCl), a fourth-generation cephalosporin antibiotic. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in formulation studies, analytical method development, and stability testing. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key characterization techniques are provided.

Chemical and Physical Properties

Cefepime Hydrochloride is a white to pale yellow, crystalline powder. It is the hydrochloride salt of Cefepime, a semi-synthetic, broad-spectrum cephalosporin antibiotic. The addition of the hydrochloride salt enhances its aqueous solubility.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium, monochloride, monohydrochloride, monohydrate | [2] |

| Molecular Formula | C₁₉H₂₅N₆O₅S₂ · HCl · H₂O | [2][3] |

| Molecular Weight | 571.5 g/mol | [2][4][5][6] |

| CAS Registry Number | 123171-59-5 | [2][3] |

| Appearance | White to pale yellow crystalline powder | [7][8][9] |

| Melting Point | Decomposes at approximately 150°C | [8][10] |

| UV/Vis Absorption Maxima (λmax) | 238, 264 nm | [2] |

Solubility Profile

This compound is highly soluble in water and methanol.[7] Its solubility in various organic solvents has also been characterized.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Water | Freely soluble | |

| Methanol | Freely soluble | |

| Dimethyl Sulfoxide (DMSO) | ~0.2 mg/mL | [2] |

| Dimethylformamide | ~0.1 mg/mL | [2] |

| PBS (pH 7.2) | ~10 mg/mL | [2] |

| Ethanol | Slightly soluble | [7] |

| 1-Propanol | Data available | [7] |

| 2-Propanol | Data available | [7] |

Dissociation Constant (pKa)

The ionization behavior of Cefepime is complex due to the presence of multiple ionizable functional groups. Potentiometric titration and UV spectrometry have been employed to determine its dissociation constants. The titration curves suggest a triprotic acid profile with two overlapping dissociation constants. These have been attributed to the carboxylic group at position 4 of the Δ³-cephem nucleus, the aminothiazole group, and the amide group at position 7.[2]

Table 3: Ionizable Groups of Cefepime

| Functional Group | pKa (approximate) |

| Carboxylic Acid | ~2-3 |

| Aminothiazole Group | ~4-5 |

| Amide Group | >9 |

Note: The exact pKa values can vary depending on the experimental conditions (e.g., temperature, ionic strength).

Stability Profile

The stability of this compound is significantly influenced by pH, temperature, and light.

pH Stability: this compound is most stable in the pH range of 4 to 6. Degradation increases in more acidic and, particularly, in alkaline conditions.

Temperature Stability:

-

At 5°C, this compound solutions are stable for an extended period, with one study showing stability for up to 5 days.

-

At 25°C, significant degradation is observed between 4 and 24 hours.

-

At 45°C, the drug is unstable, with more than 10% degradation occurring after approximately 4 hours.

Light Stability: this compound is light-sensitive and should be protected from light.

Hygroscopicity

Experimental Protocols

Shake-Flask Method for Solubility Determination

This method is widely used to determine the equilibrium solubility of a compound.

Methodology:

-

Preparation of Solvent: Prepare the desired solvent system (e.g., purified water, buffer of specific pH, or organic solvent).

-

Sample Preparation: Add an excess amount of this compound powder to a clear glass vial or flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the container and agitate it at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A mechanical shaker or orbital incubator is recommended.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 µm).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the concentration of the analyte in the saturated solution (e.g., in mg/mL).

Potentiometric Titration for pKa Determination

This technique is used to determine the acid dissociation constants of a substance by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Instrument Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., purified water with a co-solvent if necessary to ensure solubility throughout the titration). The initial concentration should be precisely known.

-

Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the pH reading has stabilized.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa values can be determined from the inflection points of this curve, often by analyzing the first or second derivative of the curve.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of Cefepime Hydrochloride. The presented data and experimental protocols are essential for guiding formulation development, ensuring product stability, and developing robust analytical methods. For further in-depth analysis, it is recommended to perform specific experimental studies under the conditions relevant to the intended research or product development application.

References

- 1. Determination of the dissociation constants of the cephalosporins cefepime and cefpirome using UV spectrometry and pH potentiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. skpharmteco.com [skpharmteco.com]

- 3. A degradation study of cefepime hydrochloride in solutions under various stress conditions by TLC-densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Cefepime Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the synthesis and purification of Cefepime Hydrochloride (HCl) for laboratory applications. Cefepime is a fourth-generation cephalosporin antibiotic known for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its synthesis involves a multi-step chemical process requiring precise control over reaction conditions and robust purification techniques to ensure high purity and potency suitable for research and pharmaceutical development.[4]

Synthesis of Cefepime Hydrochloride

The laboratory synthesis of Cefepime HCl can be approached through several pathways. A prevalent and well-documented method involves the acylation of the key intermediate, 7-amino-3-((1-methylpyrrolidinio)methyl)-3-cephem-4-carboxylate (often referred to as 7-MPCA or 7-ACP in various literature), with an activated ester of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (AE-active ester).[5][6] The synthesis of the 7-MPCA intermediate itself is a critical preceding step, commonly starting from 7-aminocephalosporanic acid (7-ACA) or 7-phenylacetamide-3-chloromethyl-3-cepham-4-carboxylic acid p-methyl-oxybenzyl ester (GCLE).[7][8]

General Synthesis Pathway

The overall synthesis strategy focuses on constructing the Cefepime molecule by first establishing the cephem nucleus with the N-methylpyrrolidine side chain at the C-3 position, followed by the attachment of the aminothiazole side chain at the C-7 position. The use of N-methylpyrrolidine (NMP) can sometimes lead to the formation of Δ² isomers, a challenge that specific synthetic routes aim to mitigate.[5][9]

Experimental Protocols

Protocol 1: Synthesis from 7-MPCA and AE-Active Ester

This protocol details the final acylation step to produce this compound from the intermediate 7-amino-3-((1-methylpyrrolidinio)methyl)-3-cephem-4-carboxylate (referred to as 7-ACP or 7-MPCA).[5][6]

-

Dissolution: Dissolve 8.0 g of 7-ACP in 40 mL of a suitable organic solvent (e.g., dichloromethane, chloroform, DMF).[5]

-

Base Addition: Add 10 mL of triethylamine to the solution and stir for 30 minutes.[5]

-

Acylation: Add a molar excess (typically 1.1 to 1.2 equivalents) of AE-active ester to the solution.[5]

-

Reaction: Stir the mixture for 2-3 hours at a controlled temperature of 27-29 °C.[5]

-

Work-up: Pour the reaction solution into 200 mL of water. Wash the aqueous phase four times with 10 mL portions of an organic solvent like diethyl ether or ethyl acetate to remove unreacted starting material.[5]

-

Precipitation: Adjust the pH of the aqueous phase to 1.15-1.35 using dilute hydrochloric acid (e.g., 5-15% HCl).[5]

-

Crystallization: Slowly add 100 mL of an anti-solvent such as acetone, ethanol, or methanol to induce the precipitation of a white solid.[5]

-

Isolation: Collect the precipitate by filtration, wash with the anti-solvent, and dry to obtain this compound.[5][6]

Synthesis Data Summary

The choice of solvent and reaction conditions significantly impacts the yield and purity of the final product. The following table summarizes quantitative data from various laboratory-scale synthesis experiments.[5]

| Starting Material (7-ACP) | AE-Active Ester (Molar Ratio) | Solvent | Reaction Temp. (°C) | pH for Precipitation | Anti-Solvent | Molar Yield (%) | Purity (%) | Reference |

| 8.0 g | 1.1:1 | Dichloromethane | 28 | 1.15 | Acetone | 86.9 | 99.62 | [5] |

| 8.0 g | 1.14:1 | Chloroform | 27 | 1.25 | Ethanol | 87.2 | 99.37 | [5] |

| 8.0 g | 1.18:1 | Ethyl Acetate | 29 | 1.35 | Methanol | 85.2 | 99.78 | [5] |

| 8.0 g | 1.2:1 | DMF | 28 | 1.30 | Butanone | 86.7 | 99.54 | [5] |

Purification of Cefepime Hydrochloride

Purification is critical to remove unreacted starting materials, by-products, and degradation products.[10] The primary method for purifying this compound on a laboratory scale is crystallization from a suitable solvent system.[11][12]

Purification Workflow

The general workflow for purification involves dissolving the crude this compound, often after an acylation reaction, followed by controlled precipitation or crystallization. This process may include decolorization and pH adjustment steps to optimize crystal formation and purity.

Experimental Protocol

Protocol 2: Recrystallization of this compound

This protocol is adapted from methods designed to produce specific crystalline forms, such as the monohydrate or dihydrate.[11][13][14]

-

Dissolution: Dissolve the crude this compound product in a suitable solvent, such as water or a methanol/water mixture. For example, 50.0 g of this compound can be dissolved in 200 mL of water.[14]

-

Acidification: Add concentrated hydrochloric acid to the solution to ensure the formation of the dihydrochloride salt and adjust the pH to below 2.0, preferably between 1.0 and 1.8.[11][13]

-

Decolorization (Optional): Treat the solution with activated carbon (e.g., 5 g) to remove colored impurities, followed by filtration.[14]

-

Crystallization: Add a water-miscible organic solvent (anti-solvent), such as acetone or ethanol, dropwise while stirring. A typical volume ratio of water to acetone for crystallization is between 1:3 and 1:10.[14]

-

Maturation: Stir the resulting suspension at room temperature or a reduced temperature (e.g., 10-20 °C) for 1-4 hours to allow for complete crystal growth.[12][13]

-

Isolation and Washing: Isolate the crystals through suction filtration. Wash the filter cake with a mixture of the solvent/anti-solvent (e.g., acetone/water 90/10) and then with pure anti-solvent (e.g., acetone).[14]

-

Drying: Dry the purified product in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.[12]

Purification Data Summary

The conditions during crystallization, particularly the solvent system and temperature, are key to achieving high purity and the desired crystalline form.

| Starting Material | Solvent System | pH | Crystallization Agent | Temperature (°C) | Result | Reference |

| Cefepime solution post-acylation | Water / Organic Solvent | 5.5 - 7.5 (acylation) then acidified | Crystallization by pH adjustment & cooling | Not specified | Purity > 99.5% | [15] |

| Cefepime Arginine HCl | Aqueous solution | Not specified | Acetone, Acetonitrile, or Ethanol | 0 - 5 | High content, fewer impurities | [12] |

| Cefepime Dihydrochloride Hydrate | Water | < 1.0 | Acetone | Room Temp. | Purified Cefepime Dihydrochloride | [14] |

| Cefepime Dihydrochloride Monohydrate | Methanol / Water | 1.0 - 1.8 | Acetone or Ethanol | 10 - 20 | Purified Monohydrate Crystal | [13] |

Quality Control and Analytical Methods

Ensuring the purity of synthesized this compound is paramount. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for assaying Cefepime and detecting related substances, as outlined in both the United States Pharmacopeia (USP) and European Pharmacopeia (EP).[16][17]

Analytical Workflow

The process involves careful sample preparation, separation via HPLC, and detection, typically using UV absorbance.

Common Impurities

During synthesis and storage, several related substances and degradation products can form. Common impurities include the E-isomer of Cefepime, (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (Cefepime Related Compound D), and various degradation products formed through hydrolysis or oxidation.[10][18][19][20] N-methylpyrrolidine (NMP), a hydrolysis product, is also a key impurity to monitor.[7]

Standard HPLC Method Parameters

The following table summarizes typical conditions for the HPLC analysis of this compound, based on pharmacopeial methods.[16][17][18]

| Parameter | Description | Reference |

| Column | C18 (L1 type), 4.6 mm x 250 mm, 5 µm particle size | [16][17][18] |

| Mobile Phase A | 0.005 M Monobasic Potassium Phosphate : Acetonitrile (e.g., 93:7 or 90:10), adjust pH to 5.0 | [16][17][18] |

| Mobile Phase B | 0.005 M Monobasic Potassium Phosphate : Acetonitrile (e.g., 70:30) | [18] |

| Elution | Gradient elution is typically used for related substances analysis | [16][18] |

| Flow Rate | 1.0 mL/min | [1][17] |

| Detection | UV at 257 nm or 254 nm | [18][21] |

| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of ~1.4 mg/mL | [16] |

Note on Sample Stability: Cefepime solutions for analysis should be used promptly or stored at 4 °C and analyzed within 24 hours, as degradation can occur in solution.[16]

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. CN107201391B - Synthesis method of cefepime hydrochloride - Google Patents [patents.google.com]

- 6. Method for synthesizing antibiotic cefepime hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis method of cefepime hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN111171052B - Synthesis method of cefepime hydrochloride - Google Patents [patents.google.com]

- 10. Cefepime Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 11. EP0587121A1 - Crystalline dihydrate of a cephalosporin dihydrochloride salt and injectable compositions thereof - Google Patents [patents.google.com]

- 12. CN109776572B - Method for purifying cefepime hydrochloride - Google Patents [patents.google.com]

- 13. CN101200473A - Method for preparing cefepime dihydrochloride monohydrate crystal - Google Patents [patents.google.com]

- 14. EP1618114B1 - Processes for the preparations of cefepime - Google Patents [patents.google.com]

- 15. CN102408440A - Synthesis method of cefepime hydrochloride - Google Patents [patents.google.com]

- 16. lcms.cz [lcms.cz]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

- 19. Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pharmaffiliates.com [pharmaffiliates.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Molecular Structure and Chemical Characteristics of Cefepime HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and chemical characteristics of Cefepime Hydrochloride (HCl), a fourth-generation cephalosporin antibiotic. This document delves into its structural features, physicochemical properties, and the experimental methodologies used for their determination, offering valuable insights for researchers and professionals in drug development.

Molecular Structure and Identity

Cefepime HCl is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] Its chemical structure is characterized by a beta-lactam ring fused to a dihydrothiazine ring, a core structure common to cephalosporins.[2] Key substituents on this core structure are responsible for its enhanced antibacterial activity and stability.

The IUPAC name for Cefepime is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[3] The hydrochloride salt form enhances its aqueous solubility. The molecular formula of this compound monohydrate is C₁₉H₂₅ClN₆O₅S₂·HCl·H₂O.[3]

Table 1: Molecular and Chemical Identity of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [3] |

| CAS Number | 123171-59-5 (monohydrate) | [3] |

| Molecular Formula | C₁₉H₂₅ClN₆O₅S₂·HCl·H₂O | [3] |

| Molecular Weight | 571.5 g/mol | [4] |

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

pKa (Acid Dissociation Constant)

The ionization state of Cefepime, dictated by its pKa values, influences its solubility and ability to cross biological membranes. Cefepime is a zwitterionic compound with three dissociation constants.[5]

Table 2: Experimentally Determined pKa Values of Cefepime

| pKa Value | Attributed Functional Group | Reference(s) |

| pKa₁ | Carboxylic acid at position 4 of the Δ³-cephem nucleus | [5] |

| pKa₂ | Aminothiazole group | [5] |

| pKa₃ | Amide group at position 7 of the Δ³-cephem nucleus | [5] |

Solubility

This compound is freely soluble in water and methyl alcohol, and practically insoluble in dichloromethane.[6] Its aqueous solubility is a key factor for its intravenous and intramuscular administration.

Table 3: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature | Reference(s) |

| Water | 10 mg/mL | Not Specified | [4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | approx. 10 mg/mL | Not Specified | [7] |

| Dimethyl Sulfoxide (DMSO) | 6 mg/mL | Not Specified | [4] |

| Water + Ethanol (various ratios) | Data available from 278.15 K to 308.15 K | 278.15 - 308.15 K | [8] |

| Water + 1-Propanol (various ratios) | Data available from 278.15 K to 308.15 K | 278.15 - 308.15 K | [8] |

| Water + 2-Propanol (various ratios) | Data available from 278.15 K to 308.15 K | 278.15 - 308.15 K | [8] |

Stability

The stability of this compound is a critical parameter for its storage and clinical use. It is susceptible to degradation under certain conditions, such as elevated temperatures and pH changes.

Table 4: Stability of this compound in Aqueous Solution (40 mg/mL)

| Storage Condition | Stability Duration | Reference(s) |

| 45°C / 75% RH | 2 hours | [6][9] |

| 25°C / 60% RH | up to 24 hours | [6][9] |

| 5°C / 60% RH | up to 7 days | [6][9] |

Experimental Protocols

Determination of pKa by Potentiometry and UV Spectrometry

The dissociation constants of Cefepime can be determined using a combination of potentiometric titration and UV-Vis spectrophotometry.[5]

Protocol Outline:

-

Potentiometric Titration:

-

Prepare a standard solution of this compound in purified water.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa values are determined from the inflection points of the titration curve. The titration curve for a triprotic acid profile will show overlapping dissociation constants.[5]

-

-

UV-Vis Spectrophotometry:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Dissolve a known concentration of this compound in each buffer solution.

-

Measure the UV absorbance spectrum of each solution at analytical wavelengths where the absorbance changes with pH.

-

Plot the absorbance versus pH. The resulting absorbance/pH profiles for a diprotic acid can be analyzed to determine the pKa values.[5]

-

The comparison of results from both techniques allows for the direct attribution of the three dissociation constants to their respective functional groups.[5]

-

Determination of Molecular Structure by X-ray Crystallography (Representative Protocol)

Protocol Outline:

-

Crystallization:

-

Prepare a supersaturated solution of this compound in a suitable solvent or solvent mixture (e.g., water/ethanol).

-

Employ a suitable crystallization technique, such as slow evaporation, vapor diffusion, or cooling crystallization, to grow single crystals of sufficient size and quality. For some cephalosporins, a double-layer approach with different solvents has been successful.[10]

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of X-rays from a diffractometer.

-

Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray beams) at a controlled temperature (often cryogenic to minimize radiation damage).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the atomic coordinates and thermal parameters of the model against the experimental data until a good fit is achieved.

-

The final refined structure provides the precise bond lengths, bond angles, and overall conformation of the this compound molecule in the crystalline state.

-

Stability-Indicating RP-HPLC Method

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used to assess the chemical stability of this compound and to separate it from its degradation products.[6][11][12]

Protocol Outline:

-

Chromatographic System:

-

Mobile Phase and Conditions:

-

A common mobile phase consists of a mixture of an aqueous buffer (e.g., acetate buffer) and organic solvents (e.g., methanol, acetonitrile). A typical composition is methanol:acetonitrile:acetate buffer (75:20:5 v/v) with the pH adjusted to 5.1.[11][12]

-

Detection is performed at a wavelength where Cefepime absorbs strongly, such as 212 nm.[11][12]

-

-

Sample Preparation and Analysis:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade water).

-

Subject the solution to various stress conditions (e.g., heat, acid, base, oxidation, light) to induce degradation.

-

At specified time intervals, withdraw aliquots of the stressed samples, dilute them appropriately with the mobile phase, and inject them into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.

-

The percentage of remaining this compound is calculated to determine its stability under the tested conditions.

-

Mechanism of Action and Resistance

Mechanism of Antibacterial Action

Cefepime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[13][14] This process can be visualized as a targeted disruption of a critical cellular process.

Caption: Mechanism of action of this compound.

Mechanisms of Bacterial Resistance

Bacteria have evolved several mechanisms to resist the action of Cefepime. These mechanisms primarily involve either enzymatic degradation of the antibiotic or modification of its target.

Caption: Key mechanisms of bacterial resistance to Cefepime.

The primary mechanisms of resistance to Cefepime include:

-

Production of β-lactamases: Certain bacteria produce enzymes called β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which can hydrolyze the β-lactam ring of Cefepime, rendering it inactive.[14]

-

Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can lead to structural changes in these target proteins.[13] These alterations reduce the binding affinity of Cefepime to the PBPs, thereby diminishing its inhibitory effect on cell wall synthesis.[13]

This technical guide provides a foundational understanding of the molecular and chemical properties of this compound. The detailed information on its structure, physicochemical characteristics, and the methodologies for their assessment, along with insights into its mechanism of action and resistance, serves as a valuable resource for the scientific community engaged in antibacterial drug research and development.

References

- 1. goldbio.com [goldbio.com]

- 2. toku-e.com [toku-e.com]

- 3. medkoo.com [medkoo.com]

- 4. Determination of the dissociation constants of the cephalosporins cefepime and cefpirome using UV spectrometry and pH potentiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability Studies of Cefepime Hydrochloride by Stability Indicating RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scielo.br [scielo.br]

- 11. scielo.br [scielo.br]

- 12. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Zwitterionic Advantage: A Technical Guide to Cefepime's Penetration of the Bacterial Cell Wall

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the physicochemical properties of Cefepime, a fourth-generation cephalosporin, and elucidates the critical role its zwitterionic nature plays in overcoming the formidable outer membrane of Gram-negative bacteria. We will explore the molecular interactions that facilitate its passage through porin channels and its subsequent binding to critical targets within the periplasmic space. This document synthesizes quantitative data on its efficacy and binding affinities, details the experimental protocols used to derive this data, and provides visual representations of the key processes involved.

The Zwitterionic Structure of Cefepime

Cefepime's enhanced activity against a broad spectrum of bacteria, particularly Gram-negative pathogens, is largely attributed to its unique chemical structure.[1] Unlike many other cephalosporins, Cefepime is a zwitterion, possessing both a positive and a negative charge on different parts of the molecule, resulting in a net neutral charge at physiological pH.[2]

The key structural features contributing to this property are:

-

A negatively charged carboxylate group at the C-4 position of the dihydrothiazine ring.

-

A positively charged quaternary N-methylpyrrolidinium group at the C-3 position.[3]

This charge separation is fundamental to its ability to efficiently traverse the bacterial outer membrane.

Figure 1: Charge distribution of the Cefepime zwitterion.

The Gram-Negative Bacterial Cell Wall: A Selective Barrier

The cell wall of Gram-negative bacteria presents a significant challenge for antibiotic penetration. It is a multi-layered structure, with the outer membrane acting as the primary permeability barrier. This membrane is an asymmetric bilayer composed of phospholipids in the inner leaflet and lipopolysaccharide (LPS) in the outer leaflet. Embedded within this membrane are porin channels, which are trimeric protein structures that form water-filled channels allowing the passive diffusion of small, hydrophilic molecules into the periplasmic space.[4] The two major non-specific porins in organisms like Escherichia coli are OmpF and OmpC.[5]

Figure 2: Simplified structure of the Gram-negative bacterial cell wall.

Mechanism of Penetration: The Zwitterionic Pathway

Cefepime's zwitterionic nature allows for faster penetration through the outer membrane of Gram-negative bacteria compared to third-generation cephalosporins.[1] While specific quantitative permeation rates for Cefepime are not extensively published, studies on the structurally similar ceftazidime show permeation of approximately 1,000 molecules per second through a single OmpF channel.[6] The diffusion of Cefepime is known to be drastically altered by mutations in the charged residues within the OmpF channel, highlighting the importance of electrostatic interactions.[7]

The proposed mechanism involves an electrostatic interaction between the zwitterionic Cefepime and charged residues lining the porin channel. The channel itself has a transversal electrostatic field. The separated charges on the Cefepime molecule can interact with this field and the charged amino acid residues, facilitating a more rapid translocation into the periplasm compared to molecules with a net negative or positive charge.

Figure 3: Cefepime penetration of porin channel and PBP targeting.

Once in the periplasmic space, Cefepime exerts its bactericidal effect by inhibiting cell wall synthesis.[1] It does this by covalently binding to essential penicillin-binding proteins (PBPs), which are the enzymes responsible for the final transpeptidation step in peptidoglycan synthesis.[8] This inactivation leads to a defective cell wall and ultimately, bacterial cell lysis and death.[1]

Quantitative Data

The efficacy of Cefepime is quantified by its Minimum Inhibitory Concentration (MIC) against various pathogens and its binding affinity (IC50) for specific PBPs.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of isolates, respectively.

| Organism (Group) | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Gram-Negative | |||

| Enterobacteriaceae (overall) | 22,860 | - | 0.25 |

| Escherichia coli | - | ≤ 0.06 | ≤ 0.12 |

| Klebsiella pneumoniae | - | ≤ 0.06 | ≤ 0.12 |

| Enterobacter cloacae | - | ≤ 0.5 | - |

| Pseudomonas aeruginosa | - | - | - |

| P. aeruginosa (Ticarcillin-sensitive) | - | - | - |

| P. aeruginosa (Ticarcillin-resistant) | - | - | - |

| Gram-Positive | |||

| Staphylococcus aureus (Methicillin-susceptible) | - | - | 4.0 |

| Streptococcus pneumoniae | - | 0.25 | 1.0 |

| Streptococci (Groups A, C, G) | - | 0.03 | 0.25 |

| Streptococcus (Group B) | - | 0.12 | - |

| Data compiled from multiple sources.[9][10] |

Penicillin-Binding Protein (PBP) Affinity Data

The 50% inhibitory concentration (IC50) measures the concentration of Cefepime required to inhibit 50% of the binding of a labeled penicillin to a specific PBP. A lower IC50 indicates higher binding affinity.

| Organism | PBP Target | Cefepime IC50 (µg/mL) |

| Escherichia coli K-12 | PBP 1a | 0.5 |

| PBP 1b | 2.0 | |

| PBP 2 | 0.1 | |

| PBP 3 | 0.05 | |

| PBP 4 | >25 | |

| PBP 5/6 | >25 | |

| Pseudomonas aeruginosa SC8329 | PBP 1a | 0.25 |

| PBP 1b | 0.08 | |

| PBP 2 | >25 | |

| PBP 3 | <0.0025 | |

| PBP 4 | 0.08 | |

| PBP 5 | 1.5 | |

| Data from Pucci et al.[11][12] |

Experimental Protocols

The quantitative data presented above are derived from established laboratory techniques. Below are detailed methodologies for key experiments.

Competitive PBP Binding Assay

This assay determines the affinity of an antibiotic for specific PBPs by measuring its ability to compete with a labeled penicillin for PBP binding sites.

Figure 4: Workflow for a competitive PBP binding assay.

Detailed Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest (e.g., E. coli K-12) to mid-log phase in an appropriate broth medium.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

-

Resuspend the cell pellet in the same buffer and lyse the cells using a French press or sonication.

-

Remove unbroken cells by low-speed centrifugation.

-

Isolate the cell membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

Wash the membrane pellet and resuspend in a storage buffer. Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the isolated membrane preparation with increasing concentrations of Cefepime. Include a control tube with no Cefepime.

-

Allow the binding to reach equilibrium by incubating for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25-37°C).

-

-

Labeling and Termination:

-

Add a saturating concentration of a radiolabeled penicillin, such as [3H]benzylpenicillin, to each tube and incubate for another defined period (e.g., 10 minutes) to label any PBPs not bound by Cefepime.[11]

-

Stop the reaction by adding a large excess of unlabeled ("cold") penicillin G, followed by the addition of a detergent like sodium lauryl sarcosinate.

-

-

Separation and Detection:

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Treat the gel with a scintillant (e.g., sodium salicylate) for fluorography.

-

Dry the gel and expose it to X-ray film at -70°C for a period ranging from days to weeks.[11]

-

-

Analysis:

-

Develop the film and quantify the density of the bands corresponding to each PBP using a densitometer.

-

Calculate the percentage of [3H]benzylpenicillin binding inhibited by each concentration of Cefepime.

-

Plot the percent inhibition versus the log of the Cefepime concentration and determine the IC50 value from the resulting sigmoidal curve.

-

Planar Lipid Bilayer Electrophysiology for Porin Permeation

This biophysical technique measures the movement of ions (and charged antibiotics) through single porin channels reconstituted into an artificial lipid membrane, allowing for the study of permeation kinetics.

Figure 5: Workflow for planar lipid bilayer electrophysiology.

Detailed Methodology:

-

Chamber Setup:

-

Use a two-compartment chamber (cis and trans) made of a material like Delrin or Teflon, separated by a thin film with a small aperture (50-200 µm in diameter).[13]

-

Fill both compartments with an electrolyte solution (e.g., 1 M KCl, buffered to a specific pH).

-

Connect the two chambers to a voltage-clamp amplifier via Ag/AgCl electrodes.

-

-

Bilayer Formation:

-

Prepare a solution of phospholipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine) in an organic solvent like n-decane.[13]

-

"Paint" a small amount of the lipid solution across the aperture using a fine brush or glass rod. The solvent will disperse into the aqueous phase, leaving a stable planar lipid bilayer.

-

Verify membrane formation by monitoring its capacitance.

-

-

Porin Insertion:

-

Purify the porin of interest (e.g., OmpF) from bacterial outer membranes.

-

Add a small amount of the purified porin in a detergent solution to the cis chamber.

-

Spontaneous insertion of single porin trimers into the bilayer will be observed as discrete, stepwise increases in the ionic current across the membrane when a voltage is applied.

-

-

Permeation Measurement:

-

Once a stable single-channel recording is achieved, add Cefepime to the cis chamber.

-

The translocation of the charged Cefepime molecules through the porin will cause transient blockades or fluctuations in the ion current.[14]

-

Record these current fluctuations at a high sampling rate.

-

-

Analysis:

-

Analyze the frequency and duration of the current blockage events.

-

The rate of antibiotic translocation can be calculated from these parameters, providing a quantitative measure of the porin's permeability to the drug.

-

Conclusion

The zwitterionic structure of Cefepime is a sophisticated chemical design that confers a significant advantage in penetrating the outer membrane of Gram-negative bacteria. By maintaining a net neutral charge while possessing distinct positive and negative poles, Cefepime efficiently navigates the electrostatic environment of porin channels. This rapid entry into the periplasm, coupled with its high affinity for essential penicillin-binding proteins and stability against many β-lactamases, underpins its potent, broad-spectrum bactericidal activity. Understanding these molecular-level interactions is crucial for the rational design of future antibiotics aimed at overcoming the challenge of bacterial resistance.

References

- 1. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime [pdb101.rcsb.org]

- 4. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of porin proteins OmpF and OmpC in the permeation of beta-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cephalosporin translocation across enterobacterial OmpF and OmpC channels, a filter across the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substitutions in the eyelet region disrupt cefepime diffusion through the Escherichia coli OmpF channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potency and spectrum trends for cefepime tested against 65746 clinical bacterial isolates collected in North American medical centers: results from the SENTRY Antimicrobial Surveillance Program (1998-2003) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In-vitro antibacterial activity of cefepime: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bilayers - University of Maryland, Baltimore [dental.umaryland.edu]

- 14. Antibiotic translocation through porins studied in planar lipid bilayers using parallel platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefepime HCl Resistance in Pathogenic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core mechanisms governing Cefepime resistance in clinically significant bacteria. It details the molecular underpinnings, regulatory pathways, and quantitative metrics of resistance, alongside standardized protocols for its characterization.

Introduction to Cefepime and the Challenge of Resistance

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its zwitterionic structure allows for rapid penetration through the outer membrane of Gram-negative bacteria and provides increased stability against many beta-lactamase enzymes.[1][2] Cefepime's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs), which blocks the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis.[3][4]

Despite its robust design, the emergence and spread of resistance mechanisms in pathogenic bacteria pose a significant threat to the clinical efficacy of Cefepime. Understanding these mechanisms is paramount for the development of novel therapeutic strategies and for guiding clinical decision-making.

Core Mechanisms of Cefepime Resistance

Bacteria have evolved four primary strategies to counteract the activity of Cefepime: enzymatic degradation of the antibiotic, reduction of intracellular drug concentration through decreased permeability and/or active efflux, and modification of the antibiotic's target.[4]

Enzymatic Degradation: Beta-Lactamases

The most prevalent mechanism of resistance to Cefepime in Gram-negative bacteria is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the characteristic beta-lactam ring, rendering the antibiotic inactive.[3][4] Several classes of these enzymes are clinically important.

-

Extended-Spectrum β-Lactamases (ESBLs): Enzymes such as TEM, SHV, and CTX-M types can hydrolyze Cefepime, conferring resistance.[5] CTX-M enzymes, in particular, are highly efficient at this inactivation and have become predominant globally.[3][6]

-

AmpC β-Lactamases: These are cephalosporinases that can be chromosomally or plasmid-encoded.[4] While Cefepime is generally more stable against AmpC than third-generation cephalosporins, hyperproduction of AmpC, often due to derepression of the chromosomal ampC gene in organisms like Enterobacter spp. and P. aeruginosa, can lead to clinically significant resistance.[3][7]

-

Carbapenemases: Certain carbapenemases, including Klebsiella pneumoniae carbapenemase (KPC, a Class A enzyme) and metallo-β-lactamases (MBLs) like VIM and IMP (Class B), can effectively hydrolyze Cefepime.[3][5] Class D oxacillinases (OXA-type), such as OXA-48, can also contribute to resistance, especially when combined with other mechanisms.[3][8]

Reduced Permeability: Porin Channel Modifications

Beta-lactam antibiotics like Cefepime enter Gram-negative bacteria through outer membrane protein (OMP) channels known as porins.[9] Mutations that lead to the loss of or a reduction in the expression of these porins, such as OmpF in E. coli or OmpK35/36 in K. pneumoniae, can decrease the influx of Cefepime into the periplasmic space.[9] This reduction in intracellular concentration makes it easier for other resistance mechanisms, like beta-lactamases, to effectively neutralize the drug, often resulting in higher levels of resistance.[9]

Active Efflux: Pumping Out the Antibiotic

Efflux pumps are membrane-spanning protein complexes that actively transport antibiotics out of the bacterial cell. Overexpression of these pumps can significantly reduce the intracellular concentration of Cefepime. In P. aeruginosa, the MexXY-OprM efflux system is a notable contributor to Cefepime resistance; its overexpression can lead to a phenotype where the organism is resistant to Cefepime but remains susceptible to ceftazidime.[3][10] In Acinetobacter baumannii, the AdeABC pump plays a similar role.[3] The regulation of these pumps is often tied to complex signaling networks within the bacteria.[11]

Target Site Modification: Altered Penicillin-Binding Proteins (PBPs)

While less common in Gram-negative bacteria for Cefepime resistance, modification of the PBP targets is a primary mechanism in some Gram-positive organisms.[3] For instance, methicillin-resistant Staphylococcus aureus (MRSA) produces a unique PBP, PBP2a, which has a very low affinity for Cefepime and other beta-lactams, conferring high-level resistance.[3]

Regulation of Resistance: Signaling Pathways

Bacterial signaling networks play a crucial role in regulating the expression of resistance determinants in response to environmental cues, including the presence of antibiotics.[11] In P. aeruginosa, for example, the AmpR regulator is central to the induction of the chromosomal AmpC β-lactamase.

Quantitative Data on Cefepime Resistance

The level of resistance is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[12] Breakpoints are defined by regulatory bodies to classify isolates as Susceptible, Intermediate, or Resistant.

Table 1: Cefepime MIC Breakpoints (CLSI) [9]

| Pathogen Group | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |

| Enterobacterales & P. aeruginosa | ≤ 8 | 16 | ≥ 32 |

| Haemophilus spp. | ≤ 2 | N/A | N/A |

| Streptococcus pneumoniae | ≤ 0.5 | 1 | ≥ 2 |

Table 2: Common Beta-Lactamases Conferring Cefepime Resistance [3][4][5]

| Beta-Lactamase Class | Enzyme Family/Type | Common Producing Organisms | Notes |

| Class A (Serine) | ESBLs (CTX-M, SHV, TEM) | E. coli, K. pneumoniae | CTX-M types are highly efficient at Cefepime hydrolysis. |

| Class A (Serine) | KPC | K. pneumoniae, other Enterobacterales | A carbapenemase that also readily hydrolyzes Cefepime. |

| Class C (Serine) | AmpC | Enterobacter spp., P. aeruginosa, Citrobacter spp. | Resistance requires hyperproduction (derepression). |

| Class B (Metallo) | MBLs (VIM, IMP, NDM) | P. aeruginosa, A. baumannii, Enterobacterales | Broad-spectrum hydrolysis, including carbapenems and Cefepime. |

| Class D (Serine) | OXA-type | A. baumannii, P. aeruginosa, Enterobacterales | Variable Cefepime activity; often contributes with other mechanisms. |

Table 3: Examples of Cefepime Resistance Prevalence in Clinical Isolates

| Pathogen | Location / Study Year | Resistance Rate (%) | Citation(s) |

| E. coli | Iran / 2011 | 28.6% | [1][13] |

| P. aeruginosa | Iran / 2015 | 74% | [14] |

| Gram-negative isolates | Iran / 2007 | 35.3% | [15] |

| P. aeruginosa | Sudan / 2018 | 57.1% | |

| K. pneumoniae | Sudan / 2018 | 36.4% |

Note: Resistance rates can vary significantly based on geographic location, hospital ward, and time period.

Key Experimental Protocols

Protocol: Cefepime MIC Determination by Broth Microdilution

This protocol follows CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of Cefepime.[12][16][17]

Materials:

-

Cefepime analytical grade powder

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Test bacterial isolate and appropriate QC strains (e.g., E. coli ATCC 25922)

-

Sterile saline or phosphate-buffered saline (PBS)

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Cefepime in a suitable solvent (e.g., sterile deionized water). Sterilize by filtration through a 0.22 µm filter.[12]

-

Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well plate. Add 50 µL of the Cefepime stock solution to the first well of each test row and perform a two-fold serial dilution across the plate by transferring 50 µL from well to well. Discard the final 50 µL from the last well.[12]

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[16]

-

Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[16]

-

Inoculation: Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial inoculum. This brings the final volume in each well to 100 µL. Include a growth control well (inoculum, no antibiotic).[12]

-

Incubation: Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

-

Reading the MIC: Following incubation, determine the MIC by identifying the lowest concentration of Cefepime that completely inhibits visible bacterial growth. The growth control must show turbidity, and the sterility control must remain clear.[12]

Protocol: Beta-Lactamase Activity using a Chromogenic Substrate (Nitrocefin Assay)

This assay provides a rapid, qualitative or quantitative measure of beta-lactamase activity.[5][18][19]

Materials:

-

Nitrocefin (a chromogenic cephalosporin)

-

Bacterial lysate or whole-cell suspension

-

Assay buffer (e.g., phosphate buffer, pH 7.0)

-

Microplate reader or spectrophotometer

Methodology:

-

Sample Preparation: Prepare a bacterial cell lysate or a standardized suspension of the test organism.

-

Reaction Setup: In a microplate well or cuvette, prepare a reaction mix containing the assay buffer and a known concentration of nitrocefin.

-

Initiate Reaction: Add the bacterial sample to the reaction mix to start the hydrolysis reaction.

-

Measure Absorbance: Immediately begin measuring the change in absorbance at 490 nm. Nitrocefin is yellow, but upon hydrolysis of its beta-lactam ring, it turns red, leading to an increase in absorbance at this wavelength.[18]

-

Calculate Activity: The rate of change in absorbance over time is directly proportional to the beta-lactamase activity in the sample. Activity can be quantified by comparing the rate to a standard curve. One unit of activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.[18]

Conclusion and Future Directions

Resistance to Cefepime is a complex and multifactorial problem driven primarily by the production of diverse beta-lactamases, often in concert with reduced drug permeability and active efflux. The continued evolution and dissemination of enzymes like CTX-M ESBLs and carbapenemases threaten the utility of this important antibiotic.

Future efforts must focus on:

-

Development of Novel Inhibitors: Creating new beta-lactamase inhibitors that can protect Cefepime from a wider range of enzymes, including MBLs and Class D carbapenemases, is a critical area of research.[5] Combinations such as cefepime-taniborbactam and cefepime-zidebactam are promising developments.[5][20]

-

Rapid Diagnostics: Implementing rapid diagnostic tests to identify specific resistance mechanisms at the point of care can help guide appropriate therapy and avoid the empirical use of ineffective agents.[21]

-

Alternative Therapies: Exploring non-traditional approaches, such as anti-virulence strategies or phage therapy, may provide new avenues to combat resistant pathogens.

A deep, mechanistic understanding of resistance is essential for the scientific and medical communities to stay ahead in the ongoing battle against antibiotic-resistant bacteria.

References

- 1. karger.com [karger.com]

- 2. Resistance Emergence Mechanism and Mechanism of Resistance Suppression by Tobramycin for Cefepime for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. benchchem.com [benchchem.com]

- 6. nordicbiolabs.se [nordicbiolabs.se]

- 7. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime Resistance [pdb101.rcsb.org]

- 10. Mechanisms of resistance in clinical isolates of Pseudomonas aeruginosa less susceptible to cefepime than to ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Increased cefepime MIC for enterobacteriacae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Improved Accuracy of Cefepime Susceptibility Testing for Extended-Spectrum-Beta-Lactamase-Producing Enterobacteriaceae with an On-Demand Digital Dispensing Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 19. Rapid optical determination of β-lactamase and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. journals.asm.org [journals.asm.org]

The Disposition and Action of Cefepime HCl: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime, a fourth-generation cephalosporin, possesses a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its zwitterionic structure facilitates penetration through the outer membranes of Gram-negative bacteria.[1] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Cefepime hydrochloride (HCl) is crucial for predicting its efficacy and safety in clinical applications. Animal models provide the foundational data for these predictions, offering insights into drug absorption, distribution, metabolism, and excretion (ADME), as well as the relationship between drug exposure and antimicrobial effect. This technical guide synthesizes key findings on the pharmacokinetics and pharmacodynamics of Cefepime HCl in various animal models, presenting quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate a comprehensive understanding.

Pharmacokinetics of this compound in Animal Models

The pharmacokinetic properties of Cefepime have been characterized in a range of animal species. Following intravenous administration, Cefepime generally exhibits a two-compartment open model disposition.[3][4] The drug is primarily eliminated unchanged via the kidneys.[1][5]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in different animal models following intravenous (IV) and intramuscular (IM) administration.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Various Animal Models

| Animal Model | Dose (mg/kg) | Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |

| Rats (Sprague-Dawley) | 10 - 40 | 0.25 - 0.33 | 2.3 | ~0.06 (Vd) |

| Rats | 28 - 386 (bolus) | Increased with dose | 11.0 | Increased with dose (Vss) |

| Rats | 87 - 1,502 (infusion) | 1.3 - 4.6 | 12.5 | - |

| Cynomolgus Monkeys | 10 - 600 | 1.7 | 1.6 | 0.21 (Vss) |

| Calves (Holstein-Friesian) | 5 | 3.70 (t½β) | 1.81 | 0.43 (Vdss) |

| Neonatal Foals | 14 | 1.65 | - | - |

| Adult Dogs | 14 | 1.09 | - | - |

| Ewes | 20 | 1.76 (t½β) | 2.37 | 0.32 (Vdss) |

| Goats | 10 | 1.86 (t½β) | 1.10 | - |

| Horses | 2.2 | 2.1 (125.7 min) | - | 0.225 |

t½β: Elimination half-life, Vd: Volume of distribution, Vdss: Volume of distribution at steady state. Data compiled from multiple sources.[3][4][5][6][7][8][9][10][11][12]

Table 2: Intramuscular Pharmacokinetic Parameters of this compound in Various Animal Models

| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) |

| Ewes | 20 | 31.9 | 1.1 | 86.8 |

| Horses | 2.2 | 8.13 | 1.33 (80 min) | 111 |

| Goats | 10 | 49.32 | 0.80 | 86.45 |

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration. Data compiled from multiple sources.[3][9][11]

Pharmacodynamics of this compound in Animal Models

The efficacy of β-lactam antibiotics like Cefepime is primarily correlated with the time that free drug concentrations remain above the minimum inhibitory concentration (MIC) of the pathogen (%fT>MIC).[1] A target of 70% fT>MIC is often associated with clinical efficacy.[1]

In Vitro Susceptibility

The MICs of Cefepime against various pathogens are crucial for interpreting PK/PD data.

Table 3: Minimum Inhibitory Concentrations (MICs) of Cefepime against Selected Pathogens

| Pathogen | Strain(s) | MIC Range (µg/mL) |

| Klebsiella pneumoniae | C2 | 0.125 |

| Klebsiella pneumoniae | C2(pMG248) (CMY-2-producing) | 8 |

| Yersinia pestis | 20 FI+ and 20 FI- strains | 0.02 - 0.08 |

| Pseudomonas aeruginosa | Clinical Isolates | 0.75 - 96 |

| Pseudomonas aeruginosa | Clinical Isolates | MIC₅₀: 4, MIC₉₀: 8 |

MIC₅₀: MIC required to inhibit 50% of isolates, MIC₉₀: MIC required to inhibit 90% of isolates. Data compiled from multiple sources.[13][14][15][16]

In Vivo Efficacy in Murine Infection Models

Murine infection models are instrumental in evaluating the in vivo efficacy of Cefepime.

Table 4: Efficacy of Cefepime in Murine Infection Models

| Infection Model | Pathogen | Cefepime Regimen | Outcome |

| Pneumonia | K. pneumoniae C2 | 60 mg/kg every 4h | 100% survival rate (vs. 26.6% in controls) |

| Pneumonia | K. pneumoniae C2(pMG248) | 60 mg/kg every 4h | 40% survival rate (not significant vs. controls) |

| Thigh Infection | Multidrug-resistant Enterobacteriaceae | Human-simulated 2g q8h | Efficacy against only 3 of 20 isolates |

| Complicated Urinary Tract Infection | Cefepime-resistant Enterobacterales, P. aeruginosa, S. maltophilia | Human-simulated regimen | Ineffective alone, but substantial killing when combined with taniborbactam |

Data compiled from multiple sources.[13][17][18]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of research findings.

General Pharmacokinetic Study Protocol

The following outlines a typical experimental workflow for determining the pharmacokinetics of Cefepime in an animal model.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Some Pharmacodynamic Aspects of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of cefepime administered by i.v. and i.m. routes to ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dose-proportional pharmacokinetics of cefepime in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. madbarn.com [madbarn.com]

- 8. Pharmacokinetics of the novel cephalosporin cefepime (BMY-28142) in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Efficacy of cefepime and imipenem in experimental murine pneumonia caused by porin-deficient Klebsiella pneumoniae producing CMY-2 beta-Lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. journals.asm.org [journals.asm.org]

- 17. In Vivo Activities of Simulated Human Doses of Cefepime and Cefepime-AAI101 against Multidrug-Resistant Gram-Negative Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clinical exposure–response relationship of cefepime/taniborbactam against Gram-negative organisms in the murine complicated urinary tract infection model - PMC [pmc.ncbi.nlm.nih.gov]

Cefepime HCl Degradation: A Comprehensive Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime, a fourth-generation cephalosporin antibiotic, is a cornerstone in the treatment of severe bacterial infections. Its broad spectrum of activity against both Gram-positive and Gram-negative organisms makes it a critical therapeutic agent. However, like all β-lactam antibiotics, cefepime hydrochloride (HCl) is susceptible to degradation, which can compromise its efficacy and potentially lead to the formation of adverse byproducts. Understanding the degradation pathways and the resulting byproducts is paramount for ensuring drug stability, patient safety, and regulatory compliance. This in-depth technical guide provides a comprehensive overview of the core degradation pathways of cefepime HCl, the identification of its major byproducts, and the analytical methodologies employed in these stability-indicating studies.

Core Degradation Pathways of this compound

The degradation of cefepime is primarily influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The principal degradation mechanisms involve the hydrolysis of the strained β-lactam ring and the cleavage of the N-methylpyrrolidine (NMP) side chain at the C-3 position.[1][2] These processes can occur under various stress conditions, leading to a loss of antibacterial activity, as the degradation products do not exhibit significant antimicrobial action.[1][3]

Hydrolytic Degradation (Acidic and Basic Conditions)